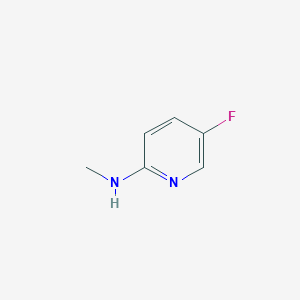

5-fluoro-N-methylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGSWBKMWFTHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731114 | |

| Record name | 5-Fluoro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868636-72-0 | |

| Record name | 5-Fluoro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-6-(methylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Biological Activity of 5 Fluoro N Methylpyridin 2 Amine Analogs

Applications as a Chemical Scaffold in Drug Design and Discovery

The pyridine (B92270) ring is a fundamental heterocyclic structure present in over 7,000 existing drug molecules of medicinal importance. acs.org Its ability to be substituted at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties. acs.org The 2-aminopyridine (B139424) moiety, in particular, is a key pharmacophore in numerous biologically active compounds. The introduction of a fluorine atom and an N-methyl group, as seen in the 5-fluoro-N-methylpyridin-2-amine core, further refines its potential for targeted drug development.

Development of New Anti-cancer Agents for Hyper-proliferative Disorders

The 5-fluoropyridine motif is a component of various compounds investigated for their anti-cancer properties. While direct studies on this compound analogs are emerging, research on closely related structures highlights the potential of this scaffold in oncology. For instance, 2-Amino-5-fluoro-6-methylpyridine has been identified as a compound with potential anticancer activity. nih.gov The fluorine substituent is known to enhance the biological activity of many anti-cancer drugs. koreascience.kr

In a broader context, fluorinated pyrimidine (B1678525) derivatives, which share electronic features with fluoropyridines, have a well-established role in cancer therapy. Analogs of 5-fluoro-2'-deoxyuridine, for example, have been synthesized and evaluated for their potent inhibitory effects on the proliferation of leukemia and melanoma cells. nih.gov These compounds are designed to act as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis and cell proliferation. nih.gov The cytotoxic activity of such fluorinated nucleoside analogs has been demonstrated across a range of human cancer cell lines, including cervical, breast, and liver cancer cells. researchgate.net

Furthermore, the development of thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group—a moiety with similar electronic properties to a fluorine atom—has yielded compounds with significant anticancer activity. koreascience.kr These findings underscore the general strategy of using fluorinated heterocyclic compounds to develop novel treatments for hyper-proliferative disorders.

Table 1: Examples of Fluorinated Heterocyclic Compounds with Anti-cancer Activity

| Compound Class | Mechanism of Action | Cell Lines Tested |

| 5-fluoro-2'-deoxyuridine analogs | Thymidylate synthase inhibition | Murine L1210 leukemia, B16 melanoma, Human HeLa, KB, MCF-7, HepG2, 143B |

| Thiazolo[4,5-d]pyrimidine derivatives | Not specified | Human A375, C32, DU145, MCF-7/WT |

Investigation of Anti-bacterial and Anti-fungal Properties

The 2-aminopyridine scaffold is a known constituent of compounds with antimicrobial properties. researchgate.net The incorporation of a fluorine atom can enhance the efficacy and spectrum of activity. Research into novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives has yielded compounds with significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov One derivative, compound 7j, demonstrated an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains. nih.gov These oxazolidinone derivatives are believed to exert their effect by inhibiting the initial stages of bacterial protein synthesis. nih.gov

While direct studies on the antifungal properties of this compound analogs are limited, the broader class of pyridine derivatives has shown promise. For example, nicotinic acid benzylidene hydrazide derivatives have demonstrated activity against both bacteria and fungi, including Candida albicans and Aspergillus niger. researchgate.net The synthesis of biquinoline derivatives containing a fluoroquinoline moiety has also resulted in compounds with both antibacterial and antifungal activity. simulations-plus.com

Table 2: Antimicrobial Activity of Fluorinated Pyridine Analogs

| Compound Class | Target Organisms | Noted Activity |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including resistant strains) | MIC value of 0.25 µg/mL for compound 7j |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs |

| Fluoroquinoline-containing biquinoline derivatives | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity |

Neuropharmacological Research

The this compound scaffold has been extensively explored in the context of neuropharmacology, particularly for the development of diagnostic and therapeutic agents for neurodegenerative diseases like Alzheimer's.

Targeting Tau Protein Aggregates for Alzheimer's Disease Diagnostics and Therapeutics

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a key pathological hallmark of Alzheimer's disease. nih.gov Developing ligands that can bind to these aggregates is crucial for both diagnosis and potential therapeutic intervention. The 2-aminopyridine framework has been a starting point for the design of such ligands.

A notable example is the discovery of N-(pyridin-4-yl)-1,5-naphthyridin-2-amines as potent and selective binders of tau aggregates. researchgate.netsimulations-plus.com These compounds were developed from an initial hit, N-(6-methylpyridin-2-yl)quinolin-2-amine, identified through high-throughput screening. researchgate.net Further optimization of this scaffold led to the development of molecules with suitable properties for use as Positron Emission Tomography (PET) tracers for imaging tau pathology in the brain. researchgate.netsimulations-plus.com

While not directly targeting tau, a closely related analog, 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine ([18F]FPYBF-2), has been developed as a PET imaging agent for β-amyloid plaques, another hallmark of Alzheimer's disease. nih.gov This demonstrates the utility of the this compound core in creating brain-penetrant molecules that can interact with protein aggregates.

Positron Emission Tomography (PET) Tracer Development for Neuroimaging

The development of PET tracers for neuroimaging is a significant area of research where the this compound scaffold has proven valuable. The presence of the fluorine atom allows for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) ([18F]), which has a suitable half-life for PET imaging. nih.gov

As mentioned, analogs such as [18F]FPYBF-2 have been successfully developed for imaging β-amyloid plaques. nih.gov This tracer demonstrated rapid brain penetration and washout in preclinical studies, which are desirable characteristics for a PET tracer. nih.gov Similarly, the optimization of N-(pyridin-4-yl)-1,5-naphthyridin-2-amines has led to potential tau PET tracers. researchgate.netsimulations-plus.com

Furthermore, derivatives of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as PET tracers for imaging inducible nitric oxide synthase (iNOS), an enzyme implicated in neuroinflammation. nih.gov The development of these various tracers highlights the adaptability of the fluorinated aminopyridine scaffold for creating probes for different biological targets within the central nervous system.

Table 3: PET Tracers Based on or Related to the Fluorinated Aminopyridine Scaffold

| Tracer Name/Class | Target | Disease Area |

| [18F]FPYBF-2 | β-amyloid plaques | Alzheimer's Disease |

| N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines | Tau protein aggregates | Alzheimer's Disease |

| [18F]iNOS-9 | Inducible nitric oxide synthase (iNOS) | Neuroinflammation |

Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) as Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor subtype 5 (mGlu5) is a promising target for the treatment of various central nervous system disorders, including anxiety and Parkinson's disease. nih.govnih.gov Negative allosteric modulators (NAMs) of mGlu5, which bind to a site distinct from the glutamate binding site to inhibit receptor activity, have been a major focus of drug discovery efforts. nih.gov

The 5-fluoropyridine moiety has been incorporated into mGlu5 NAMs. For example, in the development of 4-(5-membered)heteroarylether-6-methylpicolinamide NAMs, a 5-fluoropyridine amide tail was explored. acs.org Although this particular substitution led to a decrease in potency in some analogs, it demonstrates the active investigation of this scaffold in the design of mGlu5 modulators. acs.org

In a related context, 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) was developed as a selective mGlu5 NAM with anxiolytic-like activity in preclinical models. nih.gov While not a direct analog, this compound features a fluorinated phenyl ring and a pyridine, showcasing the successful combination of these elements in creating potent and selective mGlu5 NAMs.

Enzyme and Receptor Inhibition Studies

Analogs of the this compound structure have been investigated as inhibitors of several key enzymes and receptors implicated in a range of diseases. The following sections detail the findings from these preclinical studies.

While direct studies on this compound analogs as CDK inhibitors are not extensively reported in the public domain, research on structurally related aminopyrimidine and diaminopyrimidine derivatives provides valuable insights into the potential of this chemical class. For instance, a series of 2,4-diamino-5-ketopyrimidines has been identified as potent and ATP-competitive inhibitors of CDKs. nih.gov Optimization of a diaminopyrimidine core with a substituted piperidine (B6355638) at the C2-amino position and a methoxybenzoyl group at the C5 position led to the discovery of potent inhibitors of CDK1, CDK2, and CDK4. nih.gov

One notable analog, R547, demonstrated significant inhibitory activity against CDK1, CDK2, and CDK4 with Ki values of 0.001 µM, 0.003 µM, and 0.001 µM, respectively. nih.gov This compound also showed excellent cellular potency, inhibiting the growth of various human tumor cell lines. nih.gov X-ray crystallography of this compound bound to CDK2 revealed a binding mode consistent with the observed structure-activity relationship (SAR). nih.gov Although not direct analogs of this compound, these findings underscore the potential of the broader aminopyridine and related heterocyclic scaffolds in the design of potent CDK inhibitors.

The 2-aminopyridine scaffold is a well-established pharmacophore for the development of nitric oxide synthase (NOS) inhibitors. Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in various neurodegenerative diseases, making selective nNOS inhibitors attractive therapeutic candidates. nih.govnih.gov

Researchers have developed a series of potent and selective human nNOS inhibitors based on the 2-aminopyridine scaffold with a shortened amino sidechain. nih.gov A key challenge in this area is achieving high potency and selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS), as inhibition of these other isoforms can lead to undesirable side effects. nih.gov Another significant hurdle is ensuring adequate blood-brain barrier permeability for neurological applications. nih.gov

One promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, demonstrated excellent potency for both rat and human nNOS, with Ki values of 46 nM and 48 nM, respectively. nih.gov This compound also exhibited high selectivity, with a 388-fold preference for human eNOS and a 135-fold preference for human iNOS. nih.gov The incorporation of fluorine atoms into the inhibitor's backbone was found to significantly enhance its lipophilicity, leading to improved permeability in a parallel artificial membrane permeability assay, a model for blood-brain barrier penetration. nih.gov

Table 1: Inhibition Data for Selected 2-Aminopyridine Analogs against NOS Isoforms

| Compound | Target | Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

|---|---|---|---|---|

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | 48 | 388-fold | 135-fold |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Rat nNOS | 46 | - | - |

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4). nih.gov Its dysregulation is associated with various cancers, making it a compelling target for therapeutic intervention. While direct analogs of this compound have not been the primary focus, related polyamine and tranylcypromine (B92988) analogs have shown promise as LSD1 inhibitors.

A novel class of oligoamine analogs has been shown to inhibit LSD1 activity and lead to the re-expression of epigenetically silenced genes. nih.gov Two decamine analogs, PG-11144 and PG-11150, were identified as potent inhibitors of recombinant LSD1 with IC50 values around 5 µM. nih.gov These compounds exhibited competitive inhibition kinetics, suggesting they may compete with the H3K4me2 substrate at the LSD1 active site. nih.gov

Furthermore, enantioselective synthesis of tranylcypromine analogs has been explored to develop more potent and selective LSD1 inhibitors. researchgate.net These studies, while not directly involving the this compound scaffold, highlight the potential for amine-containing small molecules to effectively target the active site of LSD1.

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for the development of novel antibiotics. nih.gov The enzyme is responsible for removing the N-formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. nih.gov

One such inhibitor, VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, demonstrated a potent Ki of 0.24 nM against the E. coli Ni2+ enzyme and broad-spectrum antibacterial activity. nih.gov While not a direct analog, the role of 2-amino-5-fluoropyridine (B1271945) as a key building block for a PDF inhibitor underscores the relevance of this chemical motif in the field of antibacterial drug discovery. researchgate.net

Ataxia-telangiectasia and Rad3-related (ATR) protein kinase is a critical regulator of the DNA damage response, a pathway often exploited by cancer cells for survival. Inhibition of ATR kinase is therefore a promising strategy in oncology. While there is a lack of specific studies on this compound analogs for ATR inhibition, research on related heterocyclic kinase inhibitors provides a broader context. The development of ATR inhibitors often focuses on ATP-competitive molecules that can sensitize cancer cells to DNA-damaging agents. Further research is needed to explore the potential of the this compound scaffold in this therapeutic area.

Anti-inflammatory and Anti-fibrotic Potential of Derivatives

The anti-inflammatory and anti-fibrotic properties of pyridine derivatives have been explored in various contexts. For instance, 2-[(phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation. nih.gov This activity profile was similar to that of hydrocortisone. nih.gov

While specific studies on the anti-inflammatory and anti-fibrotic potential of this compound analogs are not widely available, the inclusion of a fluorine atom can modulate the physicochemical properties of molecules, potentially influencing their activity against inflammatory and fibrotic pathways. nih.gov Given the role of various kinases and enzymes with which pyridine derivatives interact in inflammatory and fibrotic processes, this remains a plausible area for future investigation.

Anti-malarial and Anti-viral Investigations

The core structure of 5-fluoropyridin-2-amine is a recognized pharmacophore in medicinal chemistry. nbinno.com While direct anti-malarial or anti-viral studies on this compound itself are not extensively documented in publicly available research, the activity of structurally related analogs, particularly those containing a fluorinated heterocyclic core, provides valuable insights into its potential.

Malaria, a parasitic disease, and various viral infections pose significant global health challenges. The search for novel therapeutic agents is driven by the emergence of drug-resistant strains. mdpi.commdpi.com In this context, heterocyclic compounds, including pyridine and pyrimidine derivatives, have been a fertile ground for discovery.

Research into related compounds has shown that the introduction of a fluorine atom can significantly enhance biological activity. For instance, 5-fluoroorotate has demonstrated potent antimalarial activity against Plasmodium falciparum in vitro and in vivo in mouse models. nih.gov This activity stems from the parasite's reliance on orotic acid for pyrimidine biosynthesis, a pathway that is less crucial for mammalian cells. nih.gov Similarly, various 8-aminoquinoline (B160924) derivatives are known for their antimalarial properties, and the introduction of substituents at the C-5 position has been explored to improve metabolic stability and reduce toxicity while retaining activity. researchgate.net

In the realm of anti-viral research, fluorinated nucleoside and heterocyclic analogs have emerged as a cornerstone of treatment for various viral diseases. mdpi.comscienceopen.com A prominent example is Favipiravir (T-705), a 6-fluoro-3-hydroxypyrazine-2-carboxamide, which shows broad-spectrum activity against influenza viruses and has been investigated for other viral infections. nih.gov Its mechanism involves inhibiting the viral RNA-dependent RNA polymerase. nih.gov The structural similarity of a fluorinated nitrogen-containing heterocycle suggests that analogs of this compound could be explored for similar inhibitory potential against viral enzymes. Another compound, 5-aminolevulinic acid (5-ALA), has shown in vitro antiviral effects against SARS-CoV-2 and its variants, highlighting the potential of small amino-containing molecules in antiviral research. nih.gov

The data below summarizes the activity of some heterocyclic compounds investigated for anti-malarial and anti-viral properties, providing a basis for the potential exploration of this compound analogs.

Table 1: Examples of Anti-malarial and Anti-viral Heterocyclic Compounds

| Compound Name | Target Disease | Reported Activity | Reference(s) |

|---|---|---|---|

| 5-Fluoroorotate | Malaria | Inhibited P. falciparum with an IC50 of 6 nM in vitro. | nih.gov |

| CWHM-123 | Malaria | Potent antimalarial with an IC50 of 0.310 μM against P. falciparum 3D7. | mdpi.com |

| Favipiravir (T-705) | Influenza | Broad-spectrum anti-influenza activity. | nih.gov |

| T-1105 | Chikungunya Virus | 2- to 5-fold higher antiviral activity than Favipiravir in vitro. | nih.gov |

Strategies for Enhancing Blood-Brain Barrier Permeability in CNS-Targeted Compounds

A significant hurdle in the development of drugs for central nervous system (CNS) disorders is the blood-brain barrier (BBB), a highly selective barrier that protects the brain but restricts the entry of most therapeutic molecules. mdpi.comnih.gov For compounds based on the 2-aminopyridine scaffold, such as analogs of this compound, enhancing BBB permeability is crucial for their potential application in treating neurodegenerative diseases. acs.orgnih.gov

Several strategies are employed to improve the brain penetration of drug candidates. These can be broadly categorized into modifying the molecule itself or utilizing transport systems. nih.govmdpi.com

Molecular Modification Strategies:

Increasing Lipophilicity: The ability of a compound to passively diffuse across the lipid membranes of the BBB is often correlated with its lipophilicity (measured as logP). However, a simple increase in lipophilicity can also lead to higher plasma protein binding and metabolism, so a careful balance is required. researchgate.net

Modulating pKa: The ionization state of a molecule at physiological pH affects its charge and, consequently, its ability to cross membranes. Modulating the pKa of basic groups, such as the aminopyridine nitrogen, can optimize the fraction of the neutral, more permeable species. nih.gov

Reducing Molecular Size and Increasing Rigidity: Smaller molecules with a more rigid structure often exhibit better permeability. Introducing conformational constraints can be a useful strategy. nih.govresearchgate.net

Masking Polar Groups (Prodrugs): Converting polar functional groups into less polar moieties that can be cleaved enzymatically within the CNS is a common prodrug strategy. For example, an ester prodrug of ketoprofen (B1673614) was synthesized to utilize the LAT1 transporter for brain delivery. mdpi.com

Overcoming Efflux Transporters: A major challenge is the presence of active efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the brain. nih.gov Successful CNS drugs must avoid being substrates for these transporters. Strategies to circumvent efflux include:

Structural Modification: Subtle changes to the chemical structure can drastically reduce a compound's affinity for efflux transporters. Research on neuronal nitric oxide synthase (nNOS) inhibitors with a 2-aminopyridine scaffold demonstrated that specific structural modifications could lead to analogs with excellent potency and a significantly low efflux ratio in Caco-2 assays. nih.gov

Utilizing Influx Transporters: Designing molecules that are recognized and transported into the brain by endogenous carrier-mediated transport (CMT) or receptor-mediated transcytosis (RMT) systems is a highly effective strategy. mdpi.commdpi.com This can involve conjugating the drug to a ligand for a specific BBB receptor, such as the transferrin or insulin (B600854) receptor. mdpi.com

Advanced Delivery Systems:

Nanoparticles: Encapsulating drugs in nanoparticles can protect them from metabolism and modify their distribution. The surface of these nanoparticles can be functionalized with ligands to target BBB transporters, enhancing brain delivery. nih.govmdpi.com

Monoclonal Antibodies: Monoclonal antibodies that target BBB receptors can be used as vectors to shuttle therapeutic payloads into the brain. mdpi.com

The table below summarizes key approaches and findings for enhancing the BBB permeability of drug candidates.

Table 2: Strategies for Improving CNS Penetration

| Strategy | Approach | Example/Finding | Reference(s) |

|---|---|---|---|

| Molecular Optimization | Enhance lipophilicity, modulate pKa, increase rigidity | Optimization of 2-aminopyridine nNOS inhibitors to reduce efflux liability. | nih.gov |

| Prodrugs | Mask polar groups to increase lipid solubility | An ester prodrug of ketoprofen and L-tyrosine was developed to target the LAT1 transporter. | mdpi.com |

| Efflux Avoidance | Structural modifications to reduce affinity for P-gp/BCRP | An analog (compound 21) in an nNOS inhibitor series showed an efflux ratio of 0.8. | nih.gov |

| Targeted Delivery | Use of monoclonal antibodies (MAbs) against BBB receptors | MAbs targeting the human insulin receptor were developed to facilitate BBB crossing. | mdpi.com |

| Nanocarriers | Encapsulation in functionalized nanoparticles | Chitosan nanoparticles with surface PEGylation can enhance plasma residence time. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position and Nature on Biological Activity and Selectivity

The biological effects of pyridine (B92270) derivatives are highly sensitive to the type and placement of functional groups on the pyridine ring. nih.gov Studies on various pyridine-containing compounds demonstrate that both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of substituents are critical determinants of activity.

For instance, in studies of pyridine derivatives for antiproliferative activity, the presence of electron-donating groups such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) has been shown to enhance biological activity against certain cancer cell lines. nih.gov Conversely, the inclusion of bulky groups or certain halogen atoms can sometimes lead to a decrease in activity. nih.gov The position of these substituents is also crucial. In a series of 4-substituted pyridine ligands used in catalysis, substituents at the 3 or 4 position provided a good correlation between the ligand's basicity and the reaction yield, whereas substituents at the 2 or 6 positions introduced steric effects that complicated this relationship. acs.org

In the context of 5-fluoro-N-methylpyridin-2-amine, the fluorine at position 5 acts as a weak electron-withdrawing group, while the methylamino group at position 2 is an electron-donating group. This specific arrangement influences the electron density of the pyridine ring, which can affect its ability to form hydrogen bonds and interact with target proteins. The position of the fluorine atom, in particular, can influence the molecule's electrophilic reactivity and, consequently, its metabolic pathways and potential for covalent interactions. nih.gov

Table 1: Effect of Substituents on the Antiproliferative Activity of Sample Pyridine Derivatives This table is based on data for various pyridine derivatives to illustrate general SAR principles.

| Compound/Derivative | Substituent(s) | Effect on IC50 Value | Reference |

|---|---|---|---|

| Pyridine Derivative 19 | Single -OH group | Reduced IC50 (4.75 mM) | nih.gov |

| Pyridine Derivative 20 | Two -OH groups | Further reduced IC50 (0.91 mM) | nih.gov |

| Xanthone (B1684191) Derivatives | -OH, -OCH3, -OCOCH3, -NHCOCH3 | Showed best antiproliferative activity | nih.gov |

Impact of the Fluorine Atom on Pharmacological Profiles and Compound Reactivity

The incorporation of a fluorine atom is a widely used strategy in medicinal chemistry to enhance a drug's pharmacological profile. mdpi.comresearchgate.netnih.gov The fluorine atom in this compound is expected to confer several advantageous properties.

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. mdpi.comnih.gov Placing a fluorine atom at a metabolically vulnerable site can block oxidation, thereby increasing the molecule's half-life and bioavailability. nih.govencyclopedia.pub

Lipophilicity and Permeability : Fluorination can have a complex, context-dependent impact on lipophilicity. nih.govresearchgate.net While fluorination of an alkyl chain often decreases lipophilicity, adding fluorine to an aromatic ring, as in this case, typically increases it. encyclopedia.pub This enhanced lipophilicity can improve a compound's ability to cross cell membranes. mdpi.com The introduction of fluorine can also modulate the pKa of nearby functional groups, which can further enhance bioavailability. mdpi.comnih.gov

Binding Affinity : The high electronegativity of fluorine (3.98) polarizes the C-F bond, which can lead to favorable electrostatic interactions, including dipole-dipole interactions and, in some cases, weak hydrogen bonds with biological targets. mdpi.comresearchgate.net This can enhance the binding affinity and selectivity of the compound for its target receptor or enzyme. mdpi.com The substitution of hydrogen (van der Waals radius of 1.20 Å) with the only slightly larger fluorine (van der Waals radius of 1.47 Å) means this can often be achieved without introducing significant steric hindrance. mdpi.com

Table 2: Influence of Fluorination on Physicochemical Properties of Thioalkyl Pyridines This table illustrates the effect of fluorine on lipophilicity (logD 7.4) in a related series of compounds.

| Compound | Degree of Fluorination | logD 7.4 | Reference |

|---|---|---|---|

| 2-(methylthio)pyridine | Non-fluorinated | 1.69 | nih.govresearchgate.net |

| 2-(difluoromethylthio)pyridine | Difluorinated (SCF₂H) | 1.95 | nih.govresearchgate.net |

Steric and Electronic Effects of Alkyl and Amine Groups on Ligand-Target Interactions

The N-methyl and amine groups at the 2-position of the pyridine ring play a crucial role in defining the molecule's steric and electronic landscape, which governs its interactions with biological targets.

Electronic Effects : The amine group is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. This enhances the basicity of the pyridine nitrogen, making it a better hydrogen bond acceptor. The N-methyl group, being a weak electron-donating alkyl group, slightly enhances this effect. These electronic properties are critical for forming specific hydrogen bonds and other polar interactions within a protein's binding pocket. acs.org

Role of Conformational Flexibility and Molecular Rigidity in Modulating Bioactivity

The bioactivity of a molecule is often dependent on its ability to adopt a specific three-dimensional conformation to fit into a biological target. The conformational flexibility of this compound is primarily centered around the rotatable bond between the pyridine ring (C2) and the amine nitrogen.

The rotation around this C-N bond determines the relative orientation of the N-methyl group. This flexibility allows the molecule to adapt its shape to the contours of a binding pocket. However, too much flexibility can be detrimental, as the energetic cost of "freezing" the molecule into the correct bioactive conformation can decrease binding affinity.

Studies on other molecular systems have shown that maintaining a degree of conformational flexibility can improve potency and selectivity. nih.gov For this compound, the interplay between the fluorine at position 5 and the amine at position 2 could potentially restrict the range of preferred conformations through intramolecular interactions, effectively pre-organizing the molecule for its target. This balance between rigidity (which reduces the entropic penalty of binding) and flexibility (which allows for an induced fit) is crucial for optimizing bioactivity.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Target Binding Affinity Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.net For fluorinated pyridine derivatives, QSAR models often reveal that electrostatic and hydrophobic properties are significant predictors of activity. researchgate.net

In a typical QSAR study involving compounds like this compound, molecular descriptors would be calculated to quantify various properties:

Electronic Descriptors : Such as atomic charges and dipole moments, which would reflect the influence of the electronegative fluorine and the electron-donating amino group.

Steric Descriptors : Like molecular volume or surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors : Such as the partition coefficient (logP), which is heavily influenced by the fluorine atom.

These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized analogs. Such models are valuable tools for guiding the design of more potent and selective compounds. researchgate.net For example, a QSAR study on xanthone derivatives demonstrated that compounds with electron-donating atoms had better antiproliferative activity. nih.gov Correlating these structural features with experimentally determined binding affinities (such as IC50, Kd, or Ki values) allows for the development of robust models that can accelerate the drug discovery process. arxiv.orgacs.org

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., TD-DFT, MEP, HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

A detailed analysis of the electronic structure of 5-fluoro-N-methylpyridin-2-amine would be performed using methods such as Density Functional Theory (DFT). This would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Key parameters derived from these calculations would include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap would quantify the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap typically suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules.

If such data were available, a table summarizing these electronic properties would be presented here.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), would be used to simulate the effects of different solvents on the geometry and electronic properties of this compound. This analysis would reveal how the molecule's stability and reactivity change in polar versus non-polar environments, which is particularly important for predicting its behavior in biological systems.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are instrumental in drug discovery and development, providing a virtual model of how a ligand (in this case, this compound) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a specific protein. This would involve generating a three-dimensional model of the ligand-protein complex and identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The results would provide a hypothesis for the molecule's mechanism of action at a molecular level.

Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein.

A crucial aspect of molecular docking and MD simulations is the prediction of the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). This value provides a quantitative estimate of how strongly the ligand binds to the protein. Lower binding energies indicate a more stable complex and, potentially, a more potent compound. Should such studies be conducted, a data table summarizing the predicted binding affinities for this compound against one or more protein targets would be included here.

ADME-Tox Prediction and Pharmacokinetic Modeling (e.g., ADMET Predictor)

Before a compound can be considered for pharmaceutical development, it is essential to predict its pharmacokinetic properties, which include Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity (Tox).

Computational tools, often referred to as ADMET predictors, would be used to estimate these properties for this compound. This analysis would provide insights into:

Absorption: The likelihood of the compound being absorbed into the bloodstream, for example, from the gastrointestinal tract.

Distribution: How the compound is likely to be distributed throughout the body.

Metabolism: The potential for the compound to be chemically altered by metabolic enzymes, such as the cytochrome P450 family.

Excretion: The likely route of elimination of the compound from the body.

Toxicity: Predictions of potential adverse effects, such as carcinogenicity, mutagenicity, or hepatotoxicity.

The results of such an analysis would be compiled into a predictive ADMET profile, which would be essential for guiding further experimental studies. A representative data table of predicted ADMET properties would be presented in this section if the data were available.

Conformational Analysis using Computational Methods (e.g., FastROCS for conformer shapes)

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its chemical reactivity and biological activity. For a molecule like this compound, understanding its conformational landscape is crucial for predicting its interactions with biological targets and for designing related compounds with specific properties. Computational methods provide a powerful toolkit for exploring the various conformations a molecule can adopt and for identifying the most stable, low-energy arrangements.

Conformational analysis of this compound involves the study of the rotational barriers around its single bonds. The key rotatable bonds are the C2-N bond connecting the amino group to the pyridine (B92270) ring and the N-CH₃ bond of the methylamino group. Rotation around these bonds gives rise to different spatial orientations of the substituents, each corresponding to a specific conformer with a distinct energy level.

Computational techniques such as Density Functional Theory (DFT) are employed to calculate the potential energy surface of the molecule as a function of the dihedral angles of these rotatable bonds. nih.gov These calculations can reveal the energy minima corresponding to stable conformers and the energy barriers that separate them. For instance, studies on related 2-aminopyridine (B139424) derivatives have shown that the orientation of the amino group relative to the pyridine ring is a key determinant of conformational preference. rsc.org

One of the advanced tools utilized in modern computational chemistry for conformational analysis and virtual screening is FastROCS (Fast Rigid Overlay of Chemical Structures). mdpi.com FastROCS operates on the principle of shape similarity, comparing the 3D shape of a molecule to a database of known conformations. mdpi.com It represents molecular shapes using Gaussian functions, which allows for a rapid and efficient comparison of a vast number of conformers. mdpi.com This method is particularly useful in drug discovery for identifying molecules that have a similar shape to a known active compound, as they are likely to bind to the same biological target.

The presence of the fluorine atom at the 5-position and the methyl group on the exocyclic nitrogen atom will influence the conformational preferences. The fluorine atom, being electron-withdrawing, can affect the electronic distribution in the pyridine ring, which in turn can influence the rotational barrier of the C2-N bond. The steric bulk of the methyl group will also play a significant role in determining the favored orientation of the methylamino group to minimize steric hindrance with the pyridine ring.

A hypothetical conformational analysis of this compound would likely identify two primary low-energy conformers arising from the rotation around the C2-N bond: a syn conformer, where the N-H bond of the amino group is pointing towards the ring nitrogen, and an anti conformer, where it is pointing away. The relative energies of these conformers would be determined by a balance of steric and electronic effects.

The following interactive data table illustrates the type of data that would be generated from a computational conformational analysis of this compound. The values presented are hypothetical and serve to demonstrate the concepts of relative energy and dihedral angles that are central to conformational analysis.

| Conformer | Dihedral Angle (H-N-C2-N1) (°) | Relative Energy (kcal/mol) | Population (%) |

| syn | 0 | 0.0 | 75 |

| anti | 180 | 1.5 | 25 |

In this hypothetical scenario, the syn conformer is predicted to be the most stable, lying at a lower energy level. This would imply that at equilibrium, the majority of this compound molecules would adopt this conformation. The energy barrier between the syn and anti conformers would dictate the rate of interconversion between them.

Further computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, could also be employed to investigate the intramolecular interactions, such as hydrogen bonds, that might stabilize certain conformations. The insights gained from such detailed computational and theoretical studies are invaluable for understanding the fundamental molecular properties of this compound and for guiding the design of new molecules with desired functionalities.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 5-fluoro-N-methylpyridin-2-amine. These methods probe the interactions of the molecule with electromagnetic radiation to reveal information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridine (B92270) ring contains three aromatic protons, and their chemical shifts and splitting patterns are influenced by the positions of the fluorine and N-methylamino substituents. The N-methyl group will produce a signal, likely a doublet due to coupling with the adjacent N-H proton, while the amine proton will appear as a broader signal. The fluorine atom will introduce further complexity through hydrogen-fluorine (H-F) coupling.

The ¹³C-NMR spectrum provides information on the carbon framework. Five distinct signals are anticipated for the pyridine ring carbons and one for the methyl carbon. The chemical shifts of the ring carbons are significantly affected by the electronegative fluorine and nitrogen atoms. Furthermore, the carbon signals will exhibit splitting due to carbon-fluorine (C-F) coupling, with the magnitude of the coupling constant (J-coupling) depending on the number of bonds separating the carbon and fluorine atoms.

Table 1: Predicted NMR Spectral Data for this compound This data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds, as direct experimental spectra for this specific molecule are not widely available in published literature.

| ¹H-NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| Pyridine H-3 | 6.2 - 6.5 | Doublet of doublets (dd) | CH adjacent to NHMe |

| Pyridine H-4 | 7.2 - 7.5 | Doublet of doublets of doublets (ddd) | CH between H-3 and F-5 |

| Pyridine H-6 | 7.8 - 8.1 | Doublet (d) | CH adjacent to N and F-5 |

| N-H | 4.5 - 5.5 | Broad singlet (br s) or Quartet (q) | Amine proton |

| N-CH₃ | 2.8 - 3.0 | Doublet (d) | Methyl group |

| ¹³C-NMR | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment |

| C-2 | 158 - 162 | Low (small J) | C bearing NHMe group |

| C-3 | 105 - 109 | Moderate (J) | CH carbon |

| C-4 | 138 - 142 | High (J) | CH carbon |

| C-5 | 150 - 155 | Very High (large J) | C bearing F atom |

| C-6 | 145 - 149 | Moderate (J) | CH carbon |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A notable feature would be the N-H stretching vibration for the secondary amine. Aromatic C-H stretching vibrations, as well as C-H stretching from the methyl group, will also be present. The vibrations of the pyridine ring (C=C and C=N stretching) typically appear in the fingerprint region, while the C-F bond will show a strong, characteristic stretching absorption.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium-Weak |

| C=N and C=C Ring Stretch | 1550 - 1620 | Strong |

| N-H Bend | 1500 - 1550 | Medium |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Different ionization techniques can be employed. Electron Ionization (EI-MS), a hard ionization method, would likely produce a clear molecular ion (M⁺) peak and a series of fragment ions, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are more common in modern applications, especially when coupled with liquid chromatography. chemicalbook.comresearchgate.net These methods typically yield the protonated molecule ([M+H]⁺) as the base peak, which directly confirms the molecular weight. chemicalbook.com For this compound (C₆H₇FN₂), the expected monoisotopic mass is approximately 126.06 Da. Fragmentation in ESI or APCI can be induced (e.g., in MS/MS experiments) and would likely involve the loss of a methyl radical (•CH₃) or neutral species like HCN.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Ion Type | Predicted m/z | Notes |

|---|---|---|---|

| ESI, APCI | [M+H]⁺ | ~127.07 | Protonated molecule, confirms molecular weight. |

| EI | [M]⁺ | ~126.06 | Molecular ion. |

| EI, CID | [M-CH₃]⁺ | ~111.05 | Fragment from loss of a methyl group. |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. These techniques are routinely used in quality control and bioanalytical studies.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds. For a substance like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column (e.g., a C18 column) using a mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid to ensure good peak shape. The purity is assessed by monitoring the eluent with a UV detector; a highly pure sample would ideally show a single, sharp peak at a characteristic retention time. Since this compound is an achiral molecule, methods for optical resolution are not applicable.

Table 4: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. This makes it an ideal technique for bioanalysis, such as quantifying the concentration of a compound in biological matrices like plasma or tissue. The UPLC system provides rapid and efficient separation, while the mass spectrometer serves as a highly sensitive and selective detector. For quantitative bioanalysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would likely be used. This involves monitoring a specific transition from the parent ion ([M+H]⁺) to a characteristic product ion, ensuring high specificity and minimizing interference from the biological matrix.

Radiochemical Synthesis and Quality Control

The successful application of a compound as a PET imaging agent is contingent upon the development of robust radiolabeling procedures and stringent quality control measures to ensure the final product is suitable for in vivo use.

The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (¹¹C), into a molecule is a critical step in the development of a PET tracer. For compounds structurally similar to this compound, particularly N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, the radiolabeling process involves a nucleophilic aromatic substitution reaction. nih.govresearchgate.net

The ¹⁸F-labeling of the pyridinyl moiety is a key step. In the synthesis of related compounds, a common precursor is a nitro-substituted pyridine derivative. The radiosynthesis is typically initiated by the activation of [¹⁸F]fluoride, which is produced in a cyclotron. The activated [¹⁸F]fluoride is then reacted with the precursor in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature. The nitro group on the pyridine ring serves as a good leaving group, facilitating the nucleophilic substitution with [¹⁸F]fluoride. This reaction is often carried out in an automated synthesis module to ensure reproducibility and radiation safety. Following the radiofluorination step, subsequent chemical modifications may be necessary to arrive at the final radiotracer.

While specific details for the ¹¹C-labeling of this compound are not extensively documented in publicly available literature, the general approach for ¹¹C-methylation of amines involves the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate. These reagents are used to introduce a ¹¹C-methyl group onto a primary or secondary amine precursor. The reaction conditions are typically mild to accommodate the short half-life of ¹¹C (20.4 minutes).

Following radiosynthesis, the crude product undergoes purification, typically using high-performance liquid chromatography (HPLC), to isolate the desired radiolabeled compound from unreacted starting materials and radiolabeled byproducts. The radiochemical purity of the final product is a critical quality control parameter and is determined by analytical HPLC. For PET tracers, a radiochemical purity of >95% is generally required.

Specific activity, defined as the amount of radioactivity per unit mass of the compound, is another crucial parameter. High specific activity is desirable for receptor-based imaging to avoid saturation of the target receptors with the non-radioactive ("cold") compound, which would reduce the specific signal. For ¹⁸F-labeled tracers, specific activities are typically in the range of 37-148 GBq/µmol at the end of synthesis.

Table 1: Radiosynthesis and Quality Control Parameters for Structurally Similar ¹⁸F-labeled Aminopyridine Derivatives

| Parameter | Value |

| Radionuclide | ¹⁸F |

| Labeling Method | Nucleophilic Aromatic Substitution |

| Precursor | Nitro-substituted pyridine derivative |

| Radiochemical Purity | >95% |

| Specific Activity | 37-148 GBq/µmol |

In Vitro and In Vivo Pharmacokinetic and Biodistribution Studies

Pharmacokinetic and biodistribution studies are essential to understand how a potential radiotracer is absorbed, distributed, metabolized, and excreted in a living organism. These studies provide critical information on the tracer's suitability for imaging specific biological targets. For compounds like this compound, these studies are often conducted using their radiolabeled analogues.

Plasma clearance is a measure of the volume of plasma from which the compound is completely removed per unit of time. It is a key indicator of how quickly the compound is eliminated from the bloodstream. The mean residence time (MRT) represents the average time that a molecule of the compound stays in the body.

For PET tracers designed to image targets within the central nervous system, the ability to cross the blood-brain barrier (BBB) and exhibit appropriate kinetics in the brain is paramount. The tracer must show sufficient uptake in the brain to provide a detectable signal, followed by a washout from non-target regions to ensure a good target-to-background ratio.

Studies with N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine have demonstrated good brain penetration and favorable washout kinetics in preclinical models. nih.govresearchgate.net This suggests that the fluorinated N-methylpyridin-2-amine scaffold has the potential for developing brain imaging agents. The kinetics within the brain, including the rate of uptake and clearance, are critical for quantitative analysis and the accurate interpretation of PET images.

Table 2: Brain Kinetic Properties of a Structurally Similar ¹⁸F-labeled Aminopyridine Derivative in Preclinical Models

| Property | Observation |

| Blood-Brain Barrier Penetration | Good |

| Brain Uptake | Sufficient for imaging |

| Washout from Non-Target Regions | Favorable |

A crucial aspect of developing a successful PET tracer is ensuring its high selectivity for the intended biological target. Off-target binding to other receptors or proteins can lead to a poor signal-to-noise ratio and misinterpretation of the imaging data.

For N-(4-[¹⁸F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, preclinical studies have shown no apparent off-target binding. nih.govresearchgate.net This high selectivity is a desirable characteristic for a PET tracer. The evaluation of off-target binding is typically conducted through a combination of in vitro binding assays against a panel of common receptors and in vivo blocking studies. In these blocking studies, a high dose of a non-radioactive drug known to bind to a potential off-target site is administered prior to the radiotracer to see if it reduces the tracer's uptake in specific regions. The absence of significant blocking effects in non-target regions indicates high selectivity.

Cell-Based Assays and Imaging Techniques

Cell-based assays and sophisticated imaging technologies are fundamental tools in modern pharmacology and chemical biology. They allow researchers to observe and quantify the effects of a compound on cellular processes, from cell cycle progression to specific receptor interactions in a physiological context.

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a population of cells. In cell cycle analysis, it is used to quantify the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining the DNA of the cells with a fluorescent dye and measuring the fluorescence intensity of each cell as it passes through the flow cytometer.

Currently, there is no publicly available research data detailing the use of this compound in cell cycle analysis studies via flow cytometry. Such studies would be employed if the compound were being investigated for potential cytostatic or cytotoxic effects, where alterations in the normal progression of the cell cycle would be a key indicator of activity.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. In drug development, PET is frequently used for receptor occupancy studies, which measure the extent to which a drug binds to its target receptor at different dose levels. This requires the development of a radiolabeled version of a ligand, known as a PET tracer.

The chemical scaffold of this compound, a fluorinated aminopyridine, is of significant interest in the development of novel PET tracers. While direct studies radiolabeling and evaluating this compound itself are not prominent in the literature, several closely related analogs have been synthesized and assessed as potential PET ligands for various neurological and inflammatory targets.

These studies highlight the utility of the fluorinated methylpyridine amine core structure for designing brain-penetrant molecules that can be labeled with the positron-emitting isotope Fluorine-18 ([18F]). For instance, derivatives have been developed as potential tracers for imaging inducible nitric oxide synthase (iNOS) and tau protein aggregates, which are implicated in neuroinflammatory and neurodegenerative diseases, respectively. researchgate.netnih.gov

The development of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine, for example, emerged from medicinal chemistry efforts to identify potent and selective binders of human tau aggregates. researchgate.net Similarly, [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine was synthesized and evaluated in a mouse model to image iNOS activation, showing favorable properties as a PET tracer. nih.gov These examples underscore the potential of the this compound structural class in the development of sophisticated molecular imaging tools for receptor occupancy and target engagement studies.

Interactive Table: Examples of PET Ligands with a Fluorinated Pyridine Amine Core

| Compound Name | Target | Therapeutic Area | Key Findings |

| N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine | Tau Protein Aggregates | Alzheimer's Disease | Identified as a novel, potent, and selective binder to human AD aggregated tau, showing promise as a tau PET imaging tracer. researchgate.net |

| [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine | iNOS | Neuroinflammation | Demonstrated favorable properties for imaging iNOS activation with higher tracer uptake in LPS-treated mice compared to controls. nih.gov |

| 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide | mGluR2 | Neuropsychiatric Disorders | A pyridine-based derivative showing selective accumulation in mGluR2-rich regions, suggesting potential for translational PET imaging. nih.gov |

Target engagement assays are designed to confirm that a compound is interacting with its intended biological target. This can be demonstrated through a variety of techniques, including direct visualization through immunostaining or quantification of downstream biomarkers using biochemical assays.

Picro-Sirius Red Staining: This histological staining method is highly specific for collagen fibers. nih.gov When viewed under polarized light, it allows for the visualization and differentiation of collagen types I and III. nih.gov This technique is primarily used in the context of fibrosis research and would not typically be employed to study a small molecule like this compound unless its mechanism of action was directly related to the modulation of collagen deposition or organization. There is no available literature suggesting such a role for this compound.

Hydroxyproline Assay: The hydroxyproline assay is a quantitative biochemical method used to measure the total amount of collagen in a tissue sample. cellbiolabs.com Since hydroxyproline is an amino acid almost exclusively found in collagen, its concentration is a direct indicator of collagen content. nih.gov Similar to Picro-Sirius red staining, this assay is relevant for conditions involving changes in collagen metabolism. No studies have been published that utilize the hydroxyproline assay in the investigation of this compound.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a versatile plate-based assay technique designed to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In the context of target engagement for a small molecule, an ELISA might be used to measure the modulation of a downstream protein biomarker that is affected by the compound's interaction with its target. There are currently no specific, published ELISA-based target engagement studies involving this compound.

Patent Landscape and Commercial Research Applications

Patented Uses of 5-fluoro-N-methylpyridin-2-amine Derivatives in Therapeutic Areas

Derivatives of the 5-fluoropyridine scaffold are prominently featured in patents for a range of therapeutic applications. The intellectual property surrounding these compounds underscores their potential in addressing significant unmet medical needs, particularly in oncology, immunology, and infectious diseases.

Patents reveal that derivatives of this compound are being investigated for a variety of diseases. One key area is in the treatment of cancer, where these compounds form the core of novel inhibitors targeting specific cellular pathways. google.comnih.gov For instance, substituted diamino-pyridine derivatives have been patented as phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial for cell growth and survival, for use in treating cancers and immune-based disorders. nih.gov Another patent describes 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine (B86345) group for use as antineoplastic agents, including for leukemia, as well as for cardiovascular and anti-infective applications. google.com Furthermore, broader patents cover pyrimidine (B1678525) or pyridine (B92270) compounds designed to overcome drug resistance in cancer by targeting mutated forms of the epidermal growth factor receptor (EGFR). google.com

The versatility of the fluorinated pyridine ring is also evident in its use for developing anti-infective agents. google.com Specifically, 2-aminopyridine (B139424) derivatives containing fluorine are cited as valuable intermediates for creating anti-infective agents and modulators for the CCR5 receptor, which is relevant in HIV treatment. google.com

Table 1: Patented Therapeutic Areas for 5-Fluoropyridine Derivatives

| Therapeutic Area | Specific Indication / Target | Patent Reference |

|---|---|---|

| Oncology | PI3K Inhibition, Cancer, Immune-based disorders | US-9108984-B2 nih.gov |

| EGFR (mutated forms) Inhibition, Cancer | CA2966376A1 google.com | |

| Antineoplastic agents, Leukemia | IL238322A google.com | |

| Infectious Diseases | Anti-infective / Antiviral agents | IL238322A google.com |

| CCR5 Modulators | US20060047124A1 google.com |

| Cardiovascular Disorders | Drugs for cardiovascular system disorders | IL238322A google.com |

Therapeutic and Diagnostic Claims in Intellectual Property

Intellectual property filings for derivatives of this compound make specific therapeutic claims based on their mechanism of action. These claims are central to the commercial value and research direction of these compounds.

A significant claim revolves around the modulation of phosphoinositide 3-kinases (PI3Ks). Patents for substituted diamino-pyridine derivatives claim their utility in treating diseases related to PI3K activity, which includes a wide array of conditions such as cancer, inflammatory disorders, and immune-based disorders. nih.gov Similarly, patents for certain pyridine compounds claim high inhibitory activity against mutated forms of EGFR (like L858R and T790M) while showing lower effects on wild-type EGFR, suggesting a potential for more targeted cancer therapies with fewer side effects. google.com

The claims extend beyond cancer treatment. A patent for 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives makes broad claims for their use as anti-infectives, antivirals, and treatments for cardiovascular disorders. google.com While not explicitly a diagnostic claim, the development of agents targeting specific cancer mutations like KRAS G12C, as seen with the approved drug Sotorasib which is built from a fluoronicotinic acid, implies a diagnostic component where patients are tested for the mutation before treatment. mdpi.com

Table 2: Specific Therapeutic and Mechanistic Claims in Patents

| Claim Type | Mechanism / Application | Patent Reference |

|---|---|---|

| Therapeutic (Mechanism-Based) | Modulation of phosphoinositide 3-kinases (PI3Ks) | US-9108984-B2 nih.gov |

| Therapeutic (Mechanism-Based) | Inhibition of mutated Epidermal Growth Factor Receptors (EGFR) | CA2966376A1 google.com |

| Therapeutic (Broad) | Treatment of cancer, inflammatory disorders, immune-based disorders | US-9108984-B2 nih.gov |

| Therapeutic (Broad) | Use as antineoplastic, anti-infective, antiviral, and cardiovascular agents | IL238322A google.com |

Role as Key Pharmaceutical Intermediates in Industrial Synthesis

Beyond their direct therapeutic potential as derivatives, simpler fluorinated pyridines like this compound serve a critical role as key intermediates or building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). nordmann.global The chemical industry supplies a variety of these compounds specifically for this purpose. bldpharm.combldpharm.comcphi-online.com

For example, the closely related compound 2-amino-5-fluoropyridine (B1271945) is a well-documented intermediate in the synthesis of the peptide deformylase inhibitor LBM415. researchgate.net The synthesis process highlights the importance of the fluoropyridine scaffold in constructing the final drug molecule. researchgate.netdissertationtopic.net Similarly, patents and chemical literature describe processes for preparing various 2-aminopyridine derivatives, noting their utility as "bioactive-material intermediates" for creating other pharmaceutical agents. google.com The demand for these intermediates is driven by the pharmaceutical industry's need for reliable, high-purity starting materials for drug development and manufacturing. innospk.com

Current Trends in Patent Filings related to Pyridine-based Compounds

The patent landscape for pyridine-based compounds is dynamic and growing, reflecting the scaffold's versatility and importance in modern medicine and other industries. nih.govresearchgate.net Market analyses predict significant growth for the global pyridine and pyridine derivative market, with a compound annual growth rate (CAGR) of 7.1% expected from 2025 to 2031. lucintel.com This growth is largely driven by increasing demand from the pharmaceutical and agrochemical sectors. lucintel.com

Several key trends are apparent in recent patent filings:

Growing Pharmaceutical Demand : The use of pyridine derivatives in drug formulation continues to expand, particularly for antiviral and anti-inflammatory medications. lucintel.com The success of FDA-approved fluorinated pyridine-containing drugs, such as Lemborexant for insomnia and Sotorasib for cancer, validates the scaffold's utility and encourages further research and patenting. mdpi.com

Focus on Agrochemicals : Pyridine derivatives are essential components in many modern herbicides, fungicides, and insecticides, and the need for new, effective crop protection agents continues to drive innovation and patent activity. lucintel.comnih.gov

Advancements in Synthesis : There is a notable trend towards developing more efficient and sustainable "green" synthesis methods for pyridine derivatives. These eco-friendly processes are becoming more popular due to stricter environmental regulations and a desire to reduce industrial waste. lucintel.com

This sustained interest and investment in pyridine chemistry suggest that patent filings for novel derivatives and their applications will continue to rise. nih.gov

常见问题

Q. What are the common synthetic routes for 5-fluoro-N-methylpyridin-2-amine, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated pyridines like this compound typically involves nucleophilic substitution or functional group transformations. For example:

- Nucleophilic substitution using pentafluoropyridine as a precursor, where fluorine atoms are replaced by methylamine under controlled conditions (e.g., sodium methoxide as a base) .

- Pyridine N-oxide intermediates : Pyridine N-oxides can be activated with reagents like trifluoroacetic anhydride (TFAA) in acetonitrile, followed by amination with methylamine. This method requires precise stoichiometry and temperature control to avoid side reactions .

Key factors : Solvent polarity (e.g., MeCN vs. DMF), reaction temperature, and catalyst selection (e.g., Cu(OAc)₂ for coupling reactions) significantly affect regioselectivity and yield.

Q. What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. The fluorine atom at the 5-position and methyl group on the amine produce distinct splitting patterns (e.g., coupling constants ≈ 10–12 Hz) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using software like SHELXL) resolves bond lengths and angles, particularly the C–F bond (~1.34 Å) and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₈FN₂: calc. 129.0668) and isotopic patterns from fluorine.

Q. How does the fluorine substituent influence the reactivity of this compound in further derivatization?

Answer: The electron-withdrawing fluorine atom at the 5-position:

- Activates the pyridine ring for electrophilic substitution at the 3- and 4-positions due to meta-directing effects.

- Enhances stability against oxidation compared to non-fluorinated analogs, making the compound suitable for high-temperature reactions .

- Limits nucleophilic attack at the 2-position (amine site) due to steric hindrance from the methyl group.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural models of this compound derivatives?

Answer: Discrepancies in bond angles or hydrogen-bonding networks (e.g., N–H⋯F vs. N–H⋯N interactions) often arise from polymorphic variations or refinement errors.

- SHELX refinement : Using high-resolution data (e.g., < 0.8 Å), anisotropic displacement parameters clarify thermal motion artifacts. For example, intramolecular N–H⋯N distances should align with literature values (e.g., 2.940–2.982 Å) .

- Twinned data analysis : For crystals with pseudo-symmetry, tools like CELL_NOW or TWINABS correct for overlapping reflections, ensuring accurate space group assignment (e.g., P1 vs. P2₁/c) .

Q. What methodologies address low yields in cross-coupling reactions involving this compound?

Answer: Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings often stem from:

- Fluorine-mediated deactivation : Use Pd/XPhos catalysts to enhance oxidative addition to the C–F bond.

- Protecting group strategies : Temporarily protect the amine with Boc groups to prevent coordination with metal catalysts .

- Optimized conditions : Microwave-assisted heating (120°C, 30 min) in toluene/EtOH (3:1) improves conversion rates by 20–30% compared to traditional reflux .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Answer:

- Fluorine positioning : Fluorine at the 5-position enhances metabolic stability and membrane permeability compared to 3- or 4-fluoro isomers, as shown in antifungal activity assays .

- Methyl group effects : N-Methylation reduces basicity of the amine (pKa ~5.2 vs. ~6.8 for NH₂ analogs), impacting target binding in enzyme inhibition studies .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces, identifying optimal sites for functionalization (e.g., sulfonamide addition at the 4-position) .

Q. How do solvent and counterion choices affect the crystallization of this compound salts?

Answer:

- Solvent polarity : Low-polarity solvents (e.g., hexane/EtOAc) favor needle-like crystals, while DMSO/water mixtures yield plate-like morphologies.

- Counterion effects : Trifluoroacetate salts improve solubility for X-ray analysis, whereas chloride salts often form hydrates, complicating data interpretation .

- Crystallization protocols : Slow evaporation at 4°C minimizes disorder, while anti-solvent vapor diffusion (e.g., adding ether) accelerates nucleation .

Q. What analytical strategies validate purity in the presence of regioisomeric byproducts?

Answer:

- HPLC-MS with orthogonal columns : C18 and HILIC columns separate regioisomers (e.g., 5-fluoro vs. 4-fluoro isomers) based on polarity differences.

- 2D NMR : NOESY correlations distinguish substitution patterns (e.g., H-3/H-5 coupling in 5-fluoro vs. H-4/H-6 in 4-fluoro isomers) .

- Elemental analysis : CHN values must align within 0.4% of theoretical values to confirm absence of halogenated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。